molecular formula C10H12ClIN2O2S B12333839 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B12333839
M. Wt: 386.64 g/mol
InChI Key: WCSOSVVJGLUVHL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a sulfonylated imidazoline derivative characterized by a 4-chlorobenzenesulfonyl group at the 1-position, a methyl group at the 2-position, and a hydroiodide counterion. Its synthesis typically involves sulfonylation of 2-methyl-4,5-dihydro-1H-imidazole precursors with 4-chlorobenzenesulfonyl chloride, followed by hydroiodide salt formation .

The 4,5-dihydroimidazole (imidazoline) core confers conformational rigidity, while the sulfonyl group enhances solubility and bioavailability. The iodide counterion stabilizes the structure and may influence biological interactions.

Properties

Molecular Formula

C10H12ClIN2O2S

Molecular Weight

386.64 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide

InChI

InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H

InChI Key

WCSOSVVJGLUVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves multiple steps. One common method starts with the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, in the presence of an alkali metal salt of a mineral acid or an ammonium salt of a mineral acid . This reaction produces 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-methyl-4,5-dihydro-1H-imidazole under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides and disulfides.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Sulfonyl Substituent

The sulfonyl group is a critical modulator of biological activity. Key analogs include:

Compound Name Substituent on Sulfonyl Molecular Formula Molecular Weight Key Properties/Activities Reference
1-[(4-Bromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole 4-Bromo C₁₀H₁₁BrN₂O₂S 303.18 Not reported; bromine may enhance halogen bonding
1-(4-Methoxybenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole 4-Methoxy C₁₁H₁₄N₂O₃S 270.31 Methoxy group increases electron density; potential for altered pharmacokinetics
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 3,4-Dichlorobenzylthio C₁₇H₁₅Cl₂N₂O₂S₂ 438.35 Dual sulfonyl/sulfanyl groups; possible enhanced cytotoxicity

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent (target compound) offers moderate electron withdrawal, balancing solubility and receptor binding. Bromine (electron-withdrawing) in may improve halogen bonding but reduce solubility. Methoxy (electron-donating) in could enhance metabolic stability.

Modifications in the Imidazoline Core

Variations in the imidazoline ring substituents influence steric and electronic properties:

Compound Name Substituent at 2-Position Counterion Molecular Weight Notable Features Reference
1-(2,6-Dimethylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide Methylthio Hydroiodide 348.25 Bulky aryl group; iodine enhances stability
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide Methylthio Hydroiodide 246.10 Simpler structure; baseline for activity comparison

Key Findings :

  • Methyl vs. Methylthio : The target compound’s 2-methyl group minimizes steric hindrance compared to methylthio derivatives (e.g., ), which may exhibit stronger enzyme inhibition due to sulfur’s nucleophilicity.
  • Counterion Effects : Hydroiodide salts (target compound, ) generally offer better crystallinity and stability compared to hydrobromide analogs (e.g., ).
Antimicrobial Activity:
  • Imidazoline derivatives with aryl sulfonyl groups (e.g., ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption.
Enzyme Modulation:
  • 2-Aminoimidazolines (e.g., ) activate carbonic anhydrase, implying that structural analogs with sulfonyl groups (like the target compound) may target similar enzymes but with altered potency due to electronic effects.

Biological Activity

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an imidazole ring, which is known for its diverse biological activities. The presence of the 4-chlorobenzenesulfonyl moiety enhances its interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of compounds containing the imidazole structure exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Key Findings:

  • Cell Lines Tested: Commonly used cancer cell lines include HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
  • IC50 Values: The concentration required to inhibit cell growth by 50% (IC50) is a critical measure of efficacy. For various imidazole derivatives, IC50 values have been reported in the nanomolar range, indicating potent activity against these cell lines .
CompoundCell LineIC50 (μM)
1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodideHT-29[Data Needed]
PIB-SO Derivative AM210.52 ± 0.028
PIB-SO Derivative BMCF70.49 ± 0.041

The primary mechanism by which these compounds exert their anticancer effects includes:

  • Microtubule Disruption: Compounds bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption.
  • Cell Cycle Arrest: Induction of G2/M phase arrest has been observed in treated cells, which prevents mitotic progression and promotes apoptosis .

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assays:
    • In vivo studies using CAM assays demonstrated that certain derivatives significantly inhibited angiogenesis and tumor growth comparable to standard chemotherapeutics like combretastatin A-4 (CA-4). These findings support the potential for clinical applications in oncology .
  • Enzyme Inhibition Studies:
    • The compound has shown promise as an enzyme inhibitor, particularly in urease inhibition assays. This activity suggests potential applications beyond oncology, possibly in treating conditions like urea cycle disorders or as antimicrobial agents .

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